4-(4-Bromomethylphenoxy)benzoic acid methyl ester
Description
4-(4-Bromomethylphenoxy)benzoic acid methyl ester is a benzoic acid derivative characterized by a methyl ester group at the carboxylic acid position and a phenoxy substituent at the para position of the benzene ring. This phenoxy group is further substituted with a bromomethyl (-CH₂Br) moiety at its own para position. The bromomethyl group confers reactivity as an alkylating agent, making the compound a valuable intermediate in organic synthesis and pharmaceutical development. For example, methyl 4-hydroxybenzoate could react with 4-bromomethylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF), similar to the method used for 4-(3-nitrobenzyloxy)benzoic acid methyl ester (82% yield, 70°C) .
The bromomethyl group enhances electrophilicity, enabling cross-coupling reactions or further functionalization. Potential applications include its use in drug discovery, particularly as a precursor for antineoplastic agents or enzyme inhibitors, given the reactivity of brominated intermediates in medicinal chemistry .
Properties
IUPAC Name |
methyl 4-[4-(bromomethyl)phenoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)12-4-8-14(9-5-12)19-13-6-2-11(10-16)3-7-13/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAUTBVMGWBVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification Step
The initial step involves esterification of 4-(4-hydroxymethylphenoxy)benzoic acid or related precursors with methanol under acidic catalysis (commonly sulfuric acid) to form the methyl ester. This reaction is typically conducted under reflux conditions to ensure complete conversion.
| Parameter | Typical Condition |
|---|---|
| Reactants | 4-(4-hydroxymethylphenoxy)benzoic acid + Methanol |
| Catalyst | Concentrated sulfuric acid |
| Temperature | Reflux (~65-70°C) |
| Reaction time | Several hours (3-6 h) |
| Yield | High (>85%) |
This step yields the methyl ester intermediate, which is then subjected to further functionalization.
Bromination of the Methyl Group
The critical step for introducing the bromomethyl functionality is the selective bromination of the methyl substituent on the aromatic ring. This is commonly achieved via radical bromination using N-bromosuccinimide (NBS) under photochemical or thermal conditions.
Typical bromination conditions:
| Parameter | Condition Details |
|---|---|
| Brominating agent | N-Bromosuccinimide (NBS) |
| Solvent | Tetrahydrofuran (THF), ethyl acetate, or chlorobenzene |
| Temperature | 0–80°C (often 0–5°C for photochemical) |
| Reaction time | 4–8 hours |
| Light source | UV lamp for photochemical initiation (optional) |
| Yield | 64–95% |
- The use of NBS avoids the use of elemental bromine, improving safety and selectivity.
- Photochemical initiation with a UV lamp enhances radical formation and bromination efficiency.
- Solvent choice impacts yield and environmental profile; chlorobenzene or ethyl acetate are preferred over toxic solvents like carbon tetrachloride.
Palladium-Catalyzed Coupling Reactions (Optional Step for Derivative Synthesis)
In some synthetic routes, palladium-catalyzed coupling reactions are employed to modify the aromatic ring or introduce vinyl groups before bromination.
- Palladium tetratriphenylphosphine
- Palladium acetate
- Pd(dppf)Cl2
| Parameter | Condition Details |
|---|---|
| Solvent | Mixed solvents such as N,N-dimethylformamide (DMF) and water (mass ratio ~4:1) |
| Base | Sodium carbonate (molar ratio 3:1 to 4:1 vs substrate) |
| Temperature | ~110°C |
| Reaction time | 4 hours |
| Catalyst loading | 3–5% molar relative to substrate |
This step can yield intermediate compounds that are subsequently brominated to obtain the final product.
Purification and Characterization
After synthesis, the product is typically purified by extraction, washing, drying, and recrystallization. The purified 4-(4-bromomethylphenoxy)benzoic acid methyl ester is often obtained as a crystalline powder.
| Property | Value |
|---|---|
| Melting point | 57–58 °C |
| Boiling point | 130–135 °C at 2 mm Hg |
| Density | 1.47 g/cm³ |
| Solubility | Soluble in chloroform, methanol; low solubility in water |
| Appearance | White to yellow crystalline powder |
The compound is lachrymatory and should be handled under inert atmosphere conditions for storage (2–8°C under nitrogen or argon).
Summary Table of Preparation Methods
| Step | Method/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | 4-(4-hydroxymethylphenoxy)benzoic acid + MeOH, H2SO4 catalyst, reflux | >85 | Simple acid-catalyzed esterification |
| Bromination | NBS, THF or ethyl acetate, UV light or heat, 0–80°C | 64–95 | Radical bromination, avoids toxic solvents |
| Pd-Catalyzed coupling | Pd catalysts (Pd(PPh3)4, Pd(OAc)2, Pd(dppf)Cl2), DMF/H2O, Na2CO3, 110°C | 90+ | Optional step for vinyl or other substituents |
Research Findings and Practical Considerations
- The use of NBS for bromination is widely preferred due to its selectivity and safety profile compared to elemental bromine.
- Photochemical initiation improves bromination efficiency but requires UV light sources.
- Palladium-catalyzed steps allow for functional diversification but add complexity and cost.
- Solvent choice is critical for environmental and safety reasons; chlorobenzene and ethyl acetate are preferred over carbon tetrachloride.
- Reaction monitoring by TLC and NMR spectroscopy ensures completion and purity.
- The overall synthetic route is amenable to scale-up due to mild conditions and commercially available reagents.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromomethylphenoxy)benzoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid or aldehyde group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
Organic Synthesis
This compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its bromine atom allows for further functionalization, making it a versatile building block in organic chemistry.
- Example Reaction : It can be used in nucleophilic substitution reactions to introduce other functional groups, enhancing its utility in creating complex organic structures .
Pharmaceutical Applications
4-(4-Bromomethylphenoxy)benzoic acid methyl ester has been explored for its potential in drug development. Its derivatives have shown promise in:
- Antimicrobial Activity : Some studies indicate that derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
- Anticonvulsant Activity : Research has demonstrated that certain derivatives can be synthesized from this compound, leading to compounds with anticonvulsant effects .
Agrochemical Intermediates
In agrochemical formulations, this compound acts as an intermediate for synthesizing herbicides and pesticides. Its effectiveness in controlling plant growth has been documented in various studies.
- Case Study : A derivative of this compound was tested for its efficacy against common agricultural pests, showing promising results in field trials .
Data Tables
Case Studies
-
Antimicrobial Activity Study
- Researchers synthesized several derivatives from this compound and tested them against bacterial strains. Results showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
-
Field Trials for Agrochemical Applications
- A field trial was conducted using a formulation containing this compound as an active ingredient against specific pests. The results indicated a significant reduction in pest populations compared to untreated controls.
Mechanism of Action
The mechanism of action of 4-(4-Bromomethylphenoxy)benzoic acid methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group serves as a reactive site for nucleophilic substitution, allowing the introduction of various functional groups. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively. These transformations enable the compound to participate in diverse chemical reactions and pathways.
Comparison with Similar Compounds
Structural Features and Reactivity
| Compound Name | Key Structural Features | Reactivity Profile |
|---|---|---|
| 4-(4-Bromomethylphenoxy)benzoic acid methyl ester | Phenoxy linker with bromomethyl substituent | Alkylation, Suzuki coupling, nucleophilic substitution |
| 4-(3-Nitrobenzyloxy)benzoic acid methyl ester (5a) | Nitrobenzyloxy group | Electrophilic aromatic substitution, nitro reduction |
| Methyl 4-bromobenzoate | Bromo substituent directly on benzoate ring | Direct halogenation, SNAr reactions |
| 4-[(E)-Hydrazono]phenyl 2-bromobenzoate | Hydrazono linker + bromobenzoate | Chelation, biological targeting (e.g., enzyme inhibition) |
| NCX4040 (NO-ASA para isomer) | Nitrooxy-methylphenyl ester | Nitric oxide release, anti-inflammatory activity |
Key Observations :
Physical and Chemical Properties
| Compound | Melting Point (°C) | Solubility (Organic Solvents) | Key Spectral Data (FTIR, NMR) |
|---|---|---|---|
| This compound | Not reported | DMSO, DMF, CHCl₃ | Expected peaks: C=O (∼1680 cm⁻¹), C-Br (∼600 cm⁻¹) |
| 4-(3-Nitrobenzyloxy)benzoic acid methyl ester (5a) | Not reported | DMF, ethyl acetate | FTIR: NO₂ (∼1520 cm⁻¹), C=O (∼1682 cm⁻¹) |
| Methyl 4-bromobenzoate | 45–47 | Ethanol, ether | ¹H NMR: δ 8.0 (d, 2H, aromatic), δ 3.9 (s, 3H, OCH₃) |
| Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester (1) | Not reported | Methanol, acetone | ¹H NMR: δ 6.8–7.9 (aromatic), δ 3.8 (s, OCH₃) |
Key Observations :
Biological Activity
4-(4-Bromomethylphenoxy)benzoic acid methyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by case studies and research findings.
- Molecular Formula : C₁₁H₁₃BrO₃
- Molecular Weight : 271.13 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromomethyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular components. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.
- Receptor Modulation : The compound may modulate receptor activity, influencing various physiological processes.
Biological Applications
-
Pharmaceutical Research :
- Targeting cystic fibrosis transmembrane conductance regulator (CFTR) for treating cystic fibrosis.
- Investigated for potential applications in respiratory disorders.
-
Anticancer Activity :
- Preliminary studies indicate antiproliferative effects against various cancer cell lines.
- Related compounds have shown significant IC50 values against pancreatic cancer cells.
-
Biochemical Probes :
- Used in biochemical assays to study enzyme interactions and cellular processes.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 3-amino-5-(trifluoromethyl)picolinate | 1256794-12-3 | 0.78 |
| Methyl 3-amino-6-chloro-5-(trifluoromethyl)picolinate | Not available | Not available |
| Methyl 3-amino-6-bromo-5-(methyl)picolinate | Not available | Not available |
The presence of the bromomethyl group enhances the reactivity and biological properties of this compound compared to similar derivatives.
Cystic Fibrosis Treatment
A study highlighted the compound's potential to enhance CFTR function, crucial for treating cystic fibrosis. The research demonstrated that derivatives could improve chloride ion transport across epithelial membranes, a key factor in managing the disease.
Antiproliferative Studies
Research indicated that this compound exhibited significant antiproliferative activity against several cancer cell lines. For instance, derivatives showed IC50 values indicating strong inhibition of pancreatic cancer cell proliferation, suggesting potential use in cancer therapy.
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | H₂SO₄, MeOH, reflux, 8h | 85 | |
| Bromination | NBS, AIBN, CCl₄, 80°C, 12h | ~70-80* | |
| *Estimated from analogous reactions. |
Basic: What characterization techniques are used to confirm the structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (e.g., DMSO-d₆, 200 MHz) identifies aromatic protons (δ 7.2-8.0 ppm), bromomethyl peaks (δ ~4.3-4.5 ppm), and ester methyl groups (δ ~3.8-3.9 ppm) .
- Thermogravimetric Analysis (TGA): Assesses thermal stability. For example, benzoic acid derivatives show decomposition onset temperatures ~200-250°C, correlating with ester and bromomethyl group stability .
- FT-IR Spectroscopy: Confirms ester C=O stretches (~1705 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Skin/Eye Protection: Wear nitrile gloves and goggles. Immediate flushing with water for 15 minutes is critical upon contact, as brominated compounds cause severe irritation .
- Ventilation: Use fume hoods to avoid inhalation of volatile by-products (e.g., HBr gas during bromination).
- Storage: Store in airtight containers at 2-8°C, protected from light, to prevent decomposition .
Advanced: How can reaction conditions be optimized to improve yield during bromination?
Methodological Answer:
- Catalyst Selection: Replace traditional radical initiators (e.g., AIBN) with photoinitiation (UV light) for controlled bromination, reducing side reactions .
- Solvent Effects: Use dichloromethane instead of CCl₄ to enhance solubility of polar intermediates and improve reaction homogeneity .
- Temperature Control: Lower reaction temperatures (e.g., 60°C) with longer reaction times (24h) minimize thermal degradation of the bromomethyl group .
Advanced: How to address discrepancies in thermal stability data reported in literature?
Methodological Answer:
Discrepancies may arise from varying purity levels or decomposition pathways. A systematic approach includes:
- Reproducibility Tests: Replicate TGA/DSC under standardized conditions (heating rate 10°C/min, N₂ atmosphere). For example, benzoic acid esters show decomposition at 180-220°C, but brominated analogs degrade earlier (~150°C) due to C-Br bond instability .
- By-Product Analysis: Use GC-MS to identify volatile decomposition products (e.g., CO, CO₂) and correlate with mass loss curves .
Advanced: What strategies mitigate by-product formation during esterification?
Methodological Answer:
- Protecting Groups: Temporarily protect the hydroxyl group on the phenoxy moiety using acetyl or trimethylsilyl groups to prevent unwanted ether cleavage .
- Purification Techniques: Employ column chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the ester from unreacted acid or brominated by-products .
- Reaction Monitoring: Use TLC (Rf ~0.6-0.9 in hexane/EtOAc) to track ester formation and terminate the reaction at ~90% conversion to avoid side reactions .
Advanced: How to analyze substituent effects on the reactivity of the bromomethyl group?
Methodological Answer:
- Hammett Studies: Correlate the electron-withdrawing effect of substituents (e.g., nitro, methoxy) on the aromatic ring with bromination rates. Meta-substituents typically slow bromination due to steric hindrance .
- Kinetic Isotope Effects (KIE): Use deuterated analogs to probe radical vs. ionic bromination mechanisms. A KIE >1 suggests radical pathways dominate .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
